molecular formula C18H13NO3S B2935825 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one CAS No. 222716-11-2

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one

Cat. No.: B2935825
CAS No.: 222716-11-2
M. Wt: 323.37
InChI Key: RNNAZOQXNOLIGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(1,3-Benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one (molecular formula: C₁₈H₁₃NO₃S; molecular weight: 335.37 g/mol) is a chromen-4-one derivative characterized by a benzothiazole moiety at position 3, an ethyl group at position 6, and a hydroxyl group at position 7 . Its structural framework combines the planar chromen-4-one core with the heterocyclic benzothiazole ring, which confers unique electronic and steric properties.

Properties

IUPAC Name

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxychromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13NO3S/c1-2-10-7-11-15(8-14(10)20)22-9-12(17(11)21)18-19-13-5-3-4-6-16(13)23-18/h3-9,20H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNNAZOQXNOLIGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1O)OC=C(C2=O)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one typically involves the condensation of 2-aminobenzenethiol with an appropriate aldehyde or ketone, followed by cyclization. Common synthetic methods include:

Industrial Production Methods

Industrial production of this compound may involve large-scale application of the above synthetic methods, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced benzothiazole derivatives.

    Substitution: Formation of halogenated benzothiazole or chromenone derivatives.

Scientific Research Applications

Chemistry

In chemistry, 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry .

Biology

In biological research, this compound has been studied for its potential as an enzyme inhibitor. Its ability to interact with various biological targets makes it a candidate for drug development .

Medicine

Medicinally, derivatives of this compound have shown promise as anti-cancer agents, anti-inflammatory agents, and antimicrobial agents. The benzothiazole moiety is particularly noted for its pharmacological activities .

Industry

Industrially, this compound is used in the development of fluorescent dyes and materials for organic light-emitting diodes (OLEDs).

Mechanism of Action

The mechanism of action of 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one involves its interaction with specific molecular targets such as enzymes and receptors. The benzothiazole moiety can bind to active sites of enzymes, inhibiting their activity. This interaction often involves hydrogen bonding, hydrophobic interactions, and π-π stacking .

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparisons

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference ID
Target Compound 3-(Benzothiazol-2-yl), 6-Et, 7-OH C₁₈H₁₃NO₃S 335.37 Fluorescence (inferred)
3-(Benzothiazol-2-yl)-6-Et-7-O-Trifluoromethyl 7-O-(4-Trifluoromethylbenzyl) C₂₇H₂₀F₃NO₃S 495.52 Increased lipophilicity
3-(Benzimidazol-2-yl)-6-Et-7-OH Benzothiazole → Benzimidazole C₁₈H₁₄N₂O₃ 306.32 Lower fluorescence yield (32%)
6-Et-7-OH-3-(4-Methylthiazol-2-yl) Benzothiazole → 4-Methylthiazole C₁₅H₁₃NO₃S 287.33 Reduced π-conjugation
3-(Dihydrobenzodioxin-6-yl)-7-OH-2-Me Benzothiazole → Dihydrobenzodioxin C₁₉H₁₆O₅ 340.33 Altered solubility profile

Substituent Effects on Fluorescence and Electronic Properties

  • Benzothiazole vs. Benzimidazole (): Replacing benzothiazole with benzimidazole reduces fluorescence quantum yield (32% for the benzimidazolyl analog) due to decreased electron-withdrawing effects . The benzothiazole group enhances intramolecular charge transfer, critical for fluorescence in dyes like those reported by Satam et al. (2013) .
  • However, the bulky substituent may sterically hinder binding interactions.

Key Research Findings

Fluorescence Applications: Benzothiazole derivatives exhibit stronger fluorescence than naphthol analogs, as demonstrated in azo disperse dyes (Satam et al., 2013). The target compound’s 7-OH group likely enhances emission intensity through hydrogen bonding .

Lipophilicity and Bioavailability: The trifluoromethyl-substituted analog () has a higher XLogP3 value (7.2 vs. ~4.5 for the target compound), suggesting improved bioavailability for hydrophobic targets .

Structural Flexibility: Dihydrobenzodioxin substitutions () introduce oxygen atoms, increasing solubility but reducing planarity, which may limit intercalation in DNA-binding applications .

Biological Activity

3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, a compound belonging to the chromone and benzothiazole family, has garnered attention for its potential biological activities, particularly in the field of cancer research. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanism of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is C16H15N1O3SC_{16}H_{15}N_{1}O_{3}S, with a molecular weight of 295.3 g/mol. The structure includes a chromone backbone substituted with a benzothiazole moiety, which is believed to enhance its biological activity.

Cytotoxicity

Recent studies have demonstrated that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, compounds derived from the same structural family have shown IC50 values indicating effective inhibition of cell viability in HeLa (cervical cancer) and HCT116 (colon cancer) cell lines. The most potent derivatives demonstrated IC50 values as low as 3.995 µM against HeLa cells, indicating strong anticancer properties .

Table 1: Cytotoxicity of Related Compounds

CompoundCell LineIC50 (µM)
2cHeLa≤50
7hHeLa3.995
7lHCT1165
7hHCT116Not significant

The mechanism by which these compounds exert their cytotoxic effects primarily involves the inhibition of key signaling pathways associated with cancer cell survival. Specifically, studies have indicated that these compounds inhibit the phosphorylation of Chk1 at Ser 317 in HeLa cells, disrupting the ATR signaling pathway essential for DNA damage response .

Figure 1: Inhibition of Chk1 Phosphorylation

Chk1 Inhibition (This is a placeholder for an actual figure)

In Vitro Studies

In vitro studies have shown that treatment with this compound leads to a significant reduction in cell viability across multiple cancer cell lines. A dose-response analysis revealed that as the concentration increased, the viability decreased sharply, confirming its potential as an anticancer agent.

Molecular Docking Studies

Molecular docking studies have been performed to understand the binding interactions between this compound and target proteins involved in cancer progression. The results suggested that it binds to the ATR kinase domain similarly to known inhibitors like Torin2, indicating a competitive inhibition mechanism .

Table 2: Molecular Docking Results

CompoundTarget ProteinBinding Energy (kcal/mol)
7hATR Kinase-3.4
7lATR Kinase-4.8

Potential Therapeutic Applications

Given its promising anticancer properties and mechanisms of action, this compound may serve as a lead candidate for further development in cancer therapies. Its ability to inhibit critical pathways involved in tumor growth positions it as a valuable asset in drug discovery efforts aimed at treating resistant forms of cancer.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 3-(1,3-benzothiazol-2-yl)-6-ethyl-7-hydroxy-4H-chromen-4-one, and how can purity be validated?

  • Methodological Answer : The compound can be synthesized via condensation reactions between benzothiazole derivatives and chromen-4-one precursors. A common approach involves using the Vilsmeier-Haack reagent (DMF/POCl₃) for cyclization, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradients). Purity validation requires HPLC (C18 column, UV detection at 254 nm) and elemental analysis (C, H, N, S) to confirm >98% purity .

Q. How is structural characterization performed for this compound?

  • Methodological Answer : X-ray crystallography using SHELX software (SHELXL for refinement, SHELXS for structure solution) is critical for resolving bond lengths, angles, and intermolecular interactions (e.g., π–π stacking). ORTEP-III with a graphical interface can visualize thermal ellipsoids and molecular packing . Supplementary techniques include FTIR (C=O stretch at ~1650 cm⁻¹) and ¹H/¹³C NMR (e.g., chromen-4-one carbonyl at δ ~180 ppm) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

  • Methodological Answer : Initial screening should include:

  • Antimicrobial activity : Broth microdilution assays (MIC determination against Gram+/Gram– bacteria and fungi) .
  • Anticancer potential : MTT assays on cancer cell lines (e.g., IC₅₀ values against HeLa or MCF-7) .
  • Enzyme inhibition : Fluorescence-based assays targeting HIV-1 protease or tyrosine phosphatases (LMWPTP) .

Advanced Research Questions

Q. How can researchers resolve contradictions in pharmacological data across studies (e.g., inconsistent IC₅₀ values)?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, solvent effects) or cell line variability. To address this:

  • Standardize protocols (e.g., fixed DMSO concentration ≤0.1%).
  • Validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell-based assays).
  • Cross-reference with structural analogs (e.g., substituent effects on benzothiazole rings) .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to HIV-1 protease (PDB: 1HHP). Focus on hydrogen bonds with catalytic aspartates and hydrophobic interactions with the benzothiazole moiety .
  • QSAR modeling : Train models using descriptors like logP, polar surface area, and electronic parameters (HOMO/LUMO) from Gaussian calculations .

Q. How to design structure-activity relationship (SAR) studies for derivatives of this compound?

  • Methodological Answer :

  • Core modifications : Substitute the ethyl group at position 6 with bulkier alkyl chains (e.g., isopropyl) to assess steric effects.
  • Heterocycle variation : Replace benzothiazole with benzoxazole or indole to study electronic impacts.
  • Pharmacophore mapping : Use crystallographic data (e.g., π–π interactions in ) to identify critical binding motifs .

Key Research Considerations

  • Crystallography : Prioritize high-resolution data (<1.0 Å) for accurate charge density analysis .
  • Biological Replicates : Use triplicate measurements in assays to minimize variability .
  • Ethical Compliance : Adhere to NIH guidelines for in vivo studies if extrapolating to animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.